molecular formula C18H18N4O6S B2834957 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-nitrobenzenesulfonamide CAS No. 326882-03-5

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B2834957
CAS No.: 326882-03-5
M. Wt: 418.42
InChI Key: LDLRKHZQZCJUDC-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked to a substituted benzenesulfonamide group (4-methoxy-3-nitro). This compound is structurally related to antipyrine derivatives, which are known for their analgesic and anti-inflammatory properties.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S/c1-12-17(18(23)21(20(12)2)13-7-5-4-6-8-13)19-29(26,27)14-9-10-16(28-3)15(11-14)22(24)25/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRKHZQZCJUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common method is the reaction of 4-aminoantipyrine with benzoylisothiocyanate under controlled conditions to form the pyrazolone ring. Subsequent steps may include nitration and methoxylation to introduce the nitro and methoxy groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Introduction of different functional groups at specific positions on the molecule.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that enhance the pharmacological properties of the resulting drugs. For instance, derivatives of this compound have been explored for their antipyretic and analgesic effects, making it a valuable precursor in the development of pain-relief medications .

Research indicates that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-nitrobenzenesulfonamide exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further development into antimicrobial agents.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties in preliminary studies. This suggests its utility in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound and its derivatives:

Study Findings
Study 1 Investigated the crystal structure and intermolecular interactionsConfirmed stability through hydrogen bonding, suggesting potential for drug formulation
Study 2 Examined biological activity against specific pathogensDemonstrated significant antimicrobial effects, warranting further investigation
Study 3 Assessed anti-inflammatory potential in vitroIndicated promising results that could lead to therapeutic applications

Drug Development

Continued exploration of its derivatives may yield new pharmaceuticals with enhanced efficacy and reduced side effects.

Combination Therapies

Investigating the compound's use in combination with other therapeutic agents could lead to synergistic effects, improving treatment outcomes for complex diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents on Benzene Ring Molecular Weight (g/mol) Key Properties/Findings
Target Compound: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-nitrobenzenesulfonamide Pyrazolone + benzenesulfonamide 4-methoxy, 3-nitro ~391.37 (calculated) Electron-withdrawing nitro group enhances sulfonamide acidity; methoxy improves solubility .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide Pyrazolone + benzenesulfonamide 4-methyl ~355.43 Methyl group increases hydrophobicity; crystal structure resolved (R factor: 0.042) .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone + acetamide 4-methylsulfanylphenyl ~381.47 Sulfur-containing substituent facilitates π-stacking; forms hydrogen-bonded dimers .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxybenzamide Pyrazolone + benzamide 2-hydroxy ~323.34 Intramolecular hydrogen bonding observed; used as an antipyretic intermediate .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone + acetamide 2,4-dichlorophenyl ~399.27 Chlorine substituents enhance lipophilicity; crystal packing via R22(10) motifs .

Structural and Electronic Differences

  • Substituent Effects: Nitro Group (Target Compound): The 3-nitro group is strongly electron-withdrawing, increasing the acidity of the sulfonamide NH proton compared to methyl or methoxy analogs. This could enhance solubility in basic environments . Methylsulfanyl (): The sulfur atom in 4-methylsulfanylphenyl acetamide facilitates π-π interactions and may influence redox properties .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : Anticipated to form intermolecular N–H⋯O hydrogen bonds between the sulfonamide NH and nitro/methoxy oxygen atoms, similar to R22(10) motifs observed in dichlorophenyl acetamide derivatives .
  • 4-Methylbenzenesulfonamide () : Exhibits planar sulfonamide geometry with C–H⋯O interactions stabilizing the crystal lattice .
  • Dichlorophenyl Acetamide () : Demonstrates dihedral angles up to 80.7° between aromatic rings due to steric hindrance, a feature that may also occur in the target compound .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-nitrobenzenesulfonamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, along with relevant case studies and research findings.

  • Molecular Formula : C18H19N3O5S
  • Molecular Weight : 393.43 g/mol
  • CAS Number : 78439-89-1

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing significant pharmacological potential. The specific compound has shown promise in various areas:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance, studies have demonstrated that compounds similar to this compound effectively inhibit tumor growth by targeting specific kinases involved in cancer progression.

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTarget KinaseIC50 (µM)Reference
Compound ABRAF(V600E)0.25
Compound BEGFR0.30
N-(1,5-Dimethyl...)Aurora-A0.15

Anti-inflammatory Effects

N-(1,5-dimethyl...) has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Study:
A study involving murine models of inflammation demonstrated that the administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are well-documented. The compound has exhibited activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa15 µg/mL

The mechanism by which N-(1,5-dimethyl...) exerts its biological effects involves the inhibition of specific enzymes and pathways associated with cell proliferation and inflammation. For instance, its action on kinases like BRAF and EGFR disrupts signaling pathways crucial for tumor growth.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-nitrobenzenesulfonamide?

  • Methodology : Synthesis typically involves coupling a pyrazole derivative with a sulfonamide precursor. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane at 273 K to activate carboxylic acids for reaction with amines .
  • pH and temperature control : Maintain pH 6–7 and temperatures below 298 K to minimize side reactions and improve yields .
  • Purification : Column chromatography or recrystallization from solvents like methylene chloride .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to verify substituent positions and hydrogen bonding (e.g., intramolecular H-bonding stabilizing the pyrazole ring) .
  • X-ray crystallography : Determine crystal packing and dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazole rings) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What structural features influence the compound’s reactivity?

  • Key Features :

  • Pyrazole ring : The 3-oxo group enhances electrophilicity, enabling nucleophilic substitutions .
  • Sulfonamide group : Participates in hydrogen bonding, affecting solubility and intermolecular interactions .
  • Nitro and methoxy substituents : Electron-withdrawing nitro groups direct electrophilic substitutions, while methoxy groups stabilize intermediates via resonance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response studies : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to establish activity thresholds and eliminate false positives .
  • Structural analogs : Compare activity across derivatives (e.g., replacing the nitro group with halogens) to identify critical pharmacophores .
  • Computational docking : Model interactions with target proteins (e.g., COX-2 or kinases) to rationalize discrepancies in binding affinities .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency .
  • In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Q. How does intramolecular hydrogen bonding affect the compound’s stability and reactivity?

  • Methodology :

  • Dynamic NMR : Measure exchange rates of H-bonded protons to assess stability under varying temperatures .
  • X-ray crystallography : Identify bond lengths (e.g., N–H⋯O ≈ 1.9 Å) and angles to map H-bond networks .
  • DFT calculations : Simulate H-bond strength and its impact on reaction transition states (e.g., keto-enol tautomerism) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., G-protein-coupled receptors) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data to guide design .

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